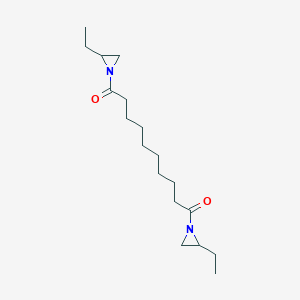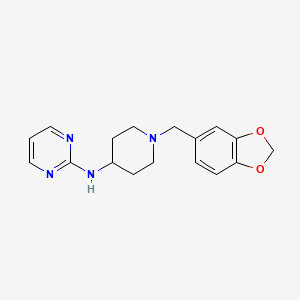
1,3-Benzodioxole, 5-(4-((2-pyrimidinyl)amino)piperidinomethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Benzodioxole, 5-(4-((2-pyrimidinyl)amino)piperidinomethyl)- is a complex organic compound that features a benzodioxole ring fused with a piperidine and pyrimidine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzodioxole, 5-(4-((2-pyrimidinyl)amino)piperidinomethyl)- typically involves multi-step organic reactions. One common approach is the condensation of 1,3-benzodioxole with a piperidine derivative, followed by the introduction of the pyrimidine moiety through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency, scalability, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles might be employed to enhance the sustainability of the production process.
化学反応の分析
Types of Reactions
1,3-Benzodioxole, 5-(4-((2-pyrimidinyl)amino)piperidinomethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the pyrimidine and piperidine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Halogenated solvents, bases like sodium hydroxide or potassium carbonate, and catalysts such as palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
科学的研究の応用
1,3-Benzodioxole, 5-(4-((2-pyrimidinyl)amino)piperidinomethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
作用機序
The mechanism of action of 1,3-Benzodioxole, 5-(4-((2-pyrimidinyl)amino)piperidinomethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies, including molecular docking and bioassays, are conducted to elucidate these interactions and their effects on cellular processes.
類似化合物との比較
Similar Compounds
1,3-Benzodioxole derivatives: Compounds with similar benzodioxole structures but different substituents.
Piperidine derivatives: Compounds featuring the piperidine ring, often with varying functional groups.
Pyrimidine derivatives: Molecules containing the pyrimidine ring, used in various pharmaceutical applications.
Uniqueness
1,3-Benzodioxole, 5-(4-((2-pyrimidinyl)amino)piperidinomethyl)- stands out due to its unique combination of the benzodioxole, piperidine, and pyrimidine moieties. This structural complexity provides a versatile platform for chemical modifications and enhances its potential for diverse applications in research and industry.
特性
CAS番号 |
76167-77-6 |
|---|---|
分子式 |
C17H20N4O2 |
分子量 |
312.37 g/mol |
IUPAC名 |
N-[1-(1,3-benzodioxol-5-ylmethyl)piperidin-4-yl]pyrimidin-2-amine |
InChI |
InChI=1S/C17H20N4O2/c1-6-18-17(19-7-1)20-14-4-8-21(9-5-14)11-13-2-3-15-16(10-13)23-12-22-15/h1-3,6-7,10,14H,4-5,8-9,11-12H2,(H,18,19,20) |
InChIキー |
HSPSMJLOWFXYAL-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1NC2=NC=CC=N2)CC3=CC4=C(C=C3)OCO4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


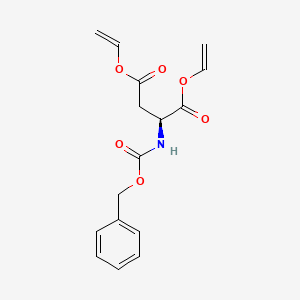
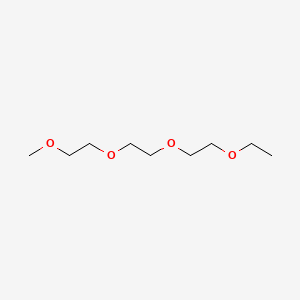
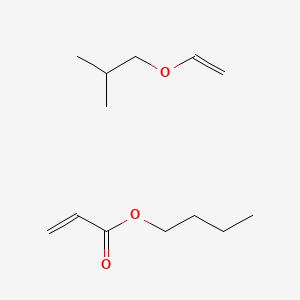
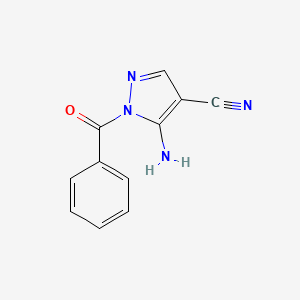
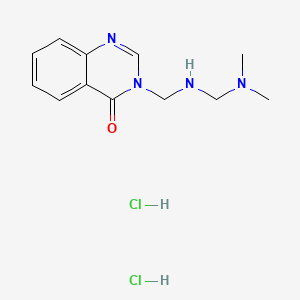

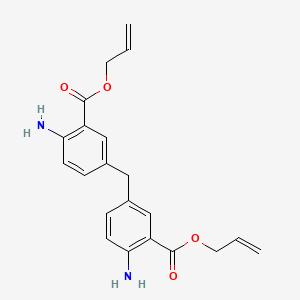

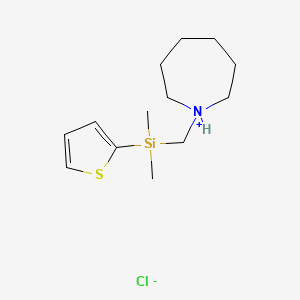
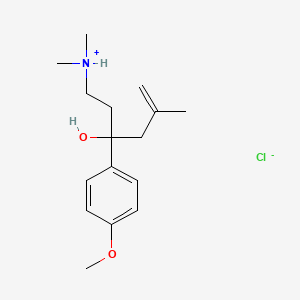

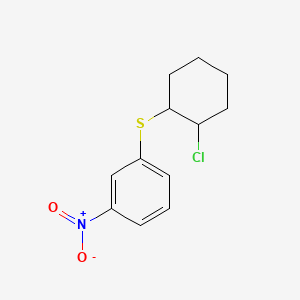
![3-[[2-Chloro-4-[(6-nitro-2-benzothiazolyl)azo]phenyl]amino]propiononitrile](/img/structure/B13757966.png)
